(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound "(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide" (CAS: 850910-13-3) is a benzamide derivative featuring a benzo[d]thiazole ring system substituted with ethoxy and methyl groups at positions 6 and 3, respectively. The (E)-configuration at the imine bond (C=N) is critical for its stereochemical stability .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S2/c1-5-32-18-8-11-20-21(16-18)33-23(25(20)2)24-22(27)17-6-9-19(10-7-17)34(28,29)26(12-14-30-3)13-15-31-4/h6-11,16H,5,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFRSYXADGIVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfamoyl-containing benzamides , characterized by the presence of a sulfamoyl group and an amide group. Its molecular formula is derived from its structural components, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several steps, including specific conditions such as temperature control and solvent choice (e.g., ethanol or dimethylformamide) to optimize yields and purity.
Research suggests that the mechanism of action for compounds like this compound may involve interactions with specific biological targets. Molecular docking simulations are often employed to predict binding affinities with target proteins, providing insights into how these compounds exert their biological effects.
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antibacterial , antifungal , and antiprotozoal activities. For instance, derivatives of benzothiazoles have demonstrated effective in vitro inhibition against various microbial strains. A notable study reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives against tested organisms, indicating high efficacy in combating microbial infections .
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro assays have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain derivatives exhibited IC50 values in the low micromolar range (e.g., 6.26 ± 0.33 μM), suggesting potent activity against cancer cells . The activity was notably higher in 2D assays compared to 3D assays, highlighting the importance of testing conditions in evaluating drug efficacy.
Case Studies
- Antimicrobial Efficacy : A study focusing on thiazole derivatives demonstrated that compounds similar to this compound exhibited strong activity against resistant strains of bacteria, showcasing their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .
- Cytotoxicity Against Cancer Cells : In a comparative study involving various sulfonamide derivatives, it was found that modifications in the thiazole moiety significantly influenced cytotoxicity profiles against different cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfamoyl group, an amide group, and a benzothiazole moiety, which contribute to its biological activities. The structural formula can be represented as follows:
- Molecular Formula : C21H25N3O5S2
- Molecular Weight : 463.6 g/mol
The presence of multiple functional groups allows this compound to participate in various chemical reactions typical for benzamide derivatives, enhancing its reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing sulfamoyl groups often exhibit significant antimicrobial activities. The compound has been studied for its potential efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Anticancer Activity
The benzothiazole moiety is known for its anticancer properties. Preliminary studies suggest that (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may inhibit tumor growth through mechanisms such as:
- Inducing apoptosis in cancer cells
- Disrupting cell cycle progression
- Interacting with specific molecular targets involved in cancer proliferation
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds in therapeutic applications:
Chemical Reactions Analysis
Reactions Involving the Sulfamoyl Group
The sulfamoyl group () is electron-withdrawing and can participate in:
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Hydrolysis : Under acidic or basic conditions, the sulfamoyl group may hydrolyze to form sulfonic acid derivatives. For example:
Similar hydrolysis pathways are observed in sulfonamide antibiotics.
-
Nucleophilic Substitution : The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions. For instance, reaction with alkyl halides forms quaternary ammonium salts .
Benzothiazole Ring Reactivity
The benzothiazole core is aromatic and can undergo:
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Electrophilic Substitution : Substitutions typically occur at the 5- or 7-positions due to electron-donating effects of the thiazole sulfur. Reactions include nitration, sulfonation, or halogenation .
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Coordination Chemistry : The benzothiazole nitrogen can coordinate to transition metals (e.g., Ni, Cu), forming complexes. This is observed in structurally similar Schiff base ligands (see Table 1) .
Table 1: Metal Coordination Examples
| Metal Ion | Ligand Structure | Application | Source |
|---|---|---|---|
| Ni²⁺ | Benzothiazole-Schiff base | Catalytic studies |
Ether Group Transformations
The methoxyethyl and ethoxy substituents are susceptible to:
-
Cleavage Reactions :
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Acidic cleavage: Ethers hydrolyze to alcohols under concentrated (X = Cl, Br).
-
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Oxidation : Methoxy groups are typically resistant to oxidation, but ethoxy chains may oxidize to ketones or carboxylic acids under strong oxidizing agents .
Synthetic Modifications
Multi-step synthetic routes for analogous compounds highlight:
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Suzuki-Miyaura Cross-Coupling : Used to introduce aryl groups to the benzothiazole ring (e.g., derivatives in MERS-CoV inhibitors) .
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Condensation Reactions : Formation of imine linkages () via Schiff base synthesis, as seen in nickel complex preparation .
Key Citations:
Comparison with Similar Compounds
Structural and Functional Comparison with Benzothiazole-Containing Analogues
The target compound shares structural similarities with benzothiazole-based derivatives reported in , such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) . Key comparisons include:
The target compound’s benzo[d]thiazole core and sulfamoyl group distinguish it from thiadiazole hybrids in . The ethoxy and methoxyethyl groups likely enhance hydrophilicity compared to the phenyl and pyridine substituents in 6 and 8a, which may favor different pharmacokinetic profiles.
Comparison with Sulfonamide and Sulfamoyl Derivatives
describes sulfonamide-containing triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ). Unlike these compounds, the target molecule features a sulfamoyl group (SO2N(CH2CH2OCH3)2) instead of a sulfonyl (SO2) linkage. Key contrasts include:
- Tautomerism : Compounds in exhibit thione-thiol tautomerism, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands . The target compound’s rigid (E)-imine configuration precludes tautomerism.
Pharmacological and Agricultural Relevance of Benzamide Derivatives
Benzamide derivatives are widely utilized in agrochemicals (), including diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide . Structural parallels to etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) highlight the importance of alkoxy groups in bioactivity .
Data Tables and Key Research Findings
Table 1: Comparative Analysis of Synthesized Analogues
Table 2: Elemental Analysis Comparison
| Compound | Formula | C (%) | H (%) | N (%) |
|---|---|---|---|---|
| 6 | C18H12N4O2S | 62.06 | 3.47 | 16.08 |
| 8a | C23H18N4O2S | 66.65 | 4.38 | 13.52 |
| 7–9 | Varies by substituent | 64–68 | 4–5 | 11–13 |
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during sulfamoylation to avoid side reactions .
- Solvent Choice : Anhydrous DCM or THF ensures high yields (>70%) .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the (E)-isomer .
Validation : Confirm structure via H/C NMR (e.g., sulfamoyl protons at δ 3.4–3.6 ppm) and HRMS .
Basic: What spectroscopic and computational techniques are used to characterize this compound?
Answer:
Core Techniques :
Q. Advanced Methods :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to correlate with reactivity .
Advanced: How can synthetic yield be optimized using Design of Experiments (DoE)?
Answer:
Key Variables :
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 0–40°C | 25°C | >15% increase vs. room temp |
| Reaction Time | 2–24 hrs | 12 hrs | Prolonged time reduces purity |
| Solvent | DCM, THF, DMF | THF | THF improves solubility by 30% |
Q. Methodology :
Screening : Use a Plackett-Burman design to identify critical factors (e.g., solvent polarity, catalyst loading) .
Optimization : Apply Central Composite Design (CCD) to refine temperature and stoichiometry .
Validation : Confirm reproducibility (RSD <5%) across three batches .
Advanced: How to resolve contradictions in reported biological activities of structurally analogous compounds?
Answer:
Case Study : Conflicting antimicrobial IC values (e.g., 2 μM vs. 15 μM in similar sulfamoylbenzamides):
| Compound | Substituent | IC (μM) | Assay Type | Reference |
|---|---|---|---|---|
| A | 6-Ethoxy | 2.0 | Broth microdilution | |
| B | 6-Methoxy | 15.0 | Agar diffusion |
Q. Resolution Strategies :
Orthogonal Assays : Compare MIC (microdilution) and disk-diffusion results to rule out method bias .
Structural Analysis : Use molecular docking to assess target binding (e.g., dihydrofolate reductase) and identify steric clashes caused by ethoxy vs. methoxy groups .
Solubility Adjustments : Account for DMSO concentration effects (<1% v/v) in bioassays .
Advanced: What methodologies are used to study interactions between this compound and biological targets?
Answer:
Techniques :
Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes (e.g., K ~120 nM for carbonic anhydrase IX) .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH = -12 kcal/mol, ΔS = +30 cal/mol·K) .
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells (e.g., stabilization of β-tubulin at 42°C) .
Q. Data Interpretation :
- Dose-Response Curves : Fit to Hill equation (n >1 suggests cooperative binding) .
- Competitive Binding : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to map binding sites .
Advanced: How to design stability studies under varying pH and temperature conditions?
Answer:
Protocol :
pH Stability : Incubate compound (1 mg/mL) in buffers (pH 2–9) at 37°C for 48 hrs. Monitor degradation via HPLC:
| pH | % Remaining | Major Degradant |
|---|---|---|
| 2 | 40% | Des-ethoxy derivative |
| 7.4 | 95% | None detected |
| 9 | 75% | Sulfamoyl hydrolysis product |
Thermal Stability : Store solid at 40°C/75% RH for 4 weeks. Use DSC to detect polymorphic transitions (T ~180°C) .
Q. Mitigation Strategies :
- Lyophilization : Improves solid-state stability (t >24 months at -20°C) .
- Buffered Formulations : Use citrate (pH 6) for aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
